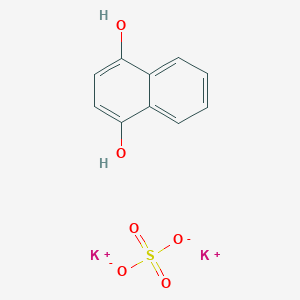
Sulfate de 1-hydroxy-4-naphtol de potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Potassium 1-hydroxy-4-naphthol sulfate has several scientific research applications :
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in biochemical research for studying enzyme activities and metabolic pathways.
Industry: It is used in the dye industry for the synthesis of various dyes and pigments.
Méthodes De Préparation
The preparation of Potassium 1-hydroxy-4-naphthol sulfate involves a two-step process :
Synthesis of 1-hydroxy-4-naphthol sulfate: This is achieved by reacting 1-hydroxy-4-naphthol with sulfuric acid.
Formation of Potassium 1-hydroxy-4-naphthol sulfate: The 1-hydroxy-4-naphthol sulfate is then reacted with potassium hydroxide to form the final product.
Analyse Des Réactions Chimiques
Potassium 1-hydroxy-4-naphthol sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include sulfuric acid, potassium hydroxide, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of Potassium 1-hydroxy-4-naphthol sulfate involves its interaction with specific molecular targets and pathways . It can act as an enzyme inhibitor or activator, depending on the specific enzyme and conditions. The compound’s effects are mediated through its ability to form complexes with metal ions and other molecules, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Potassium 1-hydroxy-4-naphthol sulfate can be compared with other similar compounds such as:
- Sodium 1-hydroxy-4-naphthol sulfate
- Ammonium 1-hydroxy-4-naphthol sulfate
These compounds share similar chemical structures and properties but differ in their solubility, reactivity, and specific applications . Potassium 1-hydroxy-4-naphthol sulfate is unique due to its specific solubility and reactivity profile, making it suitable for particular industrial and research applications.
Propriétés
IUPAC Name |
dipotassium;naphthalene-1,4-diol;sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2.2K.H2O4S/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;;;1-5(2,3)4/h1-6,11-12H;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAPCOLCMGDICY-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)O.[O-]S(=O)(=O)[O-].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8K2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
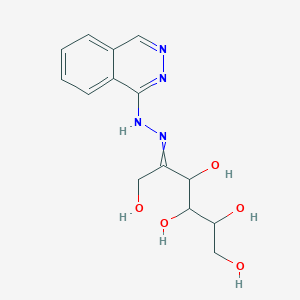
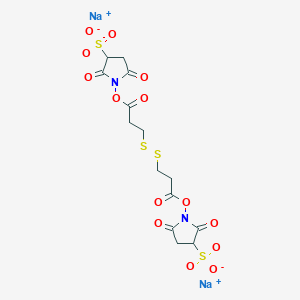
![2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B1140511.png)

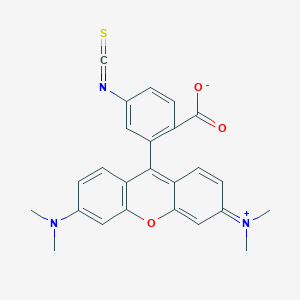
![5-Chloro-2-[(2Z)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B1140516.png)
![5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B1140517.png)


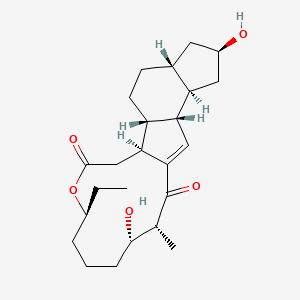

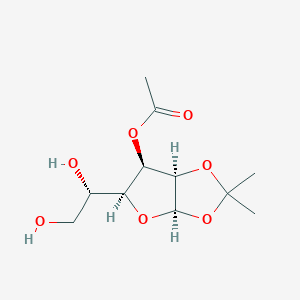
![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)
